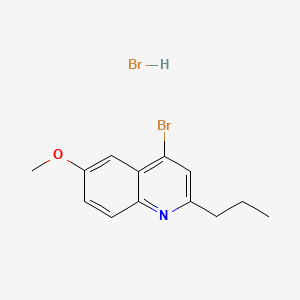

4-Bromo-6-methoxy-2-propylquinoline hydrobromide

Beschreibung

BenchChem offers high-quality 4-Bromo-6-methoxy-2-propylquinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxy-2-propylquinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-6-methoxy-2-propylquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO.BrH/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9;/h5-8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXDWCVFWMPTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C=C(C=CC2=N1)OC)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670855 | |

| Record name | 4-Bromo-6-methoxy-2-propylquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204811-54-0 | |

| Record name | 4-Bromo-6-methoxy-2-propylquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide in Polar Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent system is a critical determinant of its bioavailability, efficacy, and ultimately, its clinical success.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design and formulation development. This guide provides an in-depth technical exploration of the solubility profile of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide, a substituted quinoline derivative of interest, in the context of polar solvents. Quinoline derivatives, as a class, are known for their diverse pharmacological activities, making a thorough characterization of their physicochemical properties, such as solubility, a matter of significant interest.[2]

Physicochemical Characterization of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide

A foundational understanding of a compound's physicochemical properties is paramount to interpreting its solubility behavior. For 4-Bromo-6-methoxy-2-propylquinoline hydrobromide (CAS Number: 1204811-54-0), a comprehensive experimental determination of these properties is the ideal starting point.[3] However, in the absence of extensive public data, we can infer and predict certain characteristics based on its chemical structure and the established principles of physical chemistry.

Molecular Structure:

-

Quinoline Core: A heterocyclic aromatic ring system that contributes to the molecule's overall planarity and potential for π-π stacking interactions.

-

Bromo Group (at position 4): An electron-withdrawing group that increases the molecule's lipophilicity and molecular weight.

-

Methoxy Group (at position 6): An electron-donating group that can participate in hydrogen bonding as an acceptor.

-

Propyl Group (at position 2): A non-polar alkyl chain that significantly contributes to the molecule's lipophilicity.

-

Hydrobromide Salt: The presence of the hydrobromide salt dramatically influences the molecule's properties, particularly its aqueous solubility, by introducing an ionizable center.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide. It is crucial to note that these are in-silico predictions and should be confirmed by experimental analysis.

| Property | Predicted Value | Significance in Relation to Solubility |

| Molecular Weight | 361.08 g/mol [3] | Higher molecular weight can negatively impact solubility. |

| pKa (of the quinoline nitrogen) | ~4-5 | The basicity of the quinoline nitrogen is critical for its ionization state and, consequently, its pH-dependent solubility. The hydrobromide salt form implies the nitrogen is protonated. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | This value suggests a significant lipophilic character, which would predict lower aqueous solubility for the free base. The salt form will have a lower effective logP. |

| Melting Point | Not available | Higher melting points are often associated with lower solubility due to stronger crystal lattice energy. |

Experimental Determination of Solubility: A Methodical Approach

A robust and reproducible experimental protocol is the cornerstone of any reliable solubility study. The following section details a comprehensive workflow for determining the thermodynamic (equilibrium) solubility of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide in a range of polar solvents.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

Detailed Experimental Protocol

Materials:

-

4-Bromo-6-methoxy-2-propylquinoline hydrobromide (solid, of known purity)

-

Selected polar solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400))

-

Phosphate buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)

-

Calibrated analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pH meter

Procedure:

-

Preparation of Stock and Standard Solutions:

-

Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

-

From the stock solution, prepare a series of standard solutions of known concentrations for HPLC calibration.

-

-

Solubility Measurement:

-

Add an excess amount of solid 4-Bromo-6-methoxy-2-propylquinoline hydrobromide to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.

-

Add a known volume of the desired polar solvent or buffer to each vial.

-

Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Analysis:

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered sample with an appropriate mobile phase for HPLC analysis.

-

Analyze the diluted samples by HPLC and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or µg/mL.

-

For buffered solutions, measure and report the final pH of the saturated solution.

-

Illustrative Solubility Data (Hypothetical)

The following table presents a hypothetical but realistic set of solubility data for 4-Bromo-6-methoxy-2-propylquinoline hydrobromide in various polar solvents at 25 °C. This data is for illustrative purposes only and must be confirmed by experimental measurement.

| Solvent | Dielectric Constant | Predicted Solubility (mg/mL) |

| Water | 80.1 | 5 - 15 |

| PBS (pH 4.5) | ~80 | 20 - 50 |

| PBS (pH 7.4) | ~80 | 2 - 8 |

| Ethanol | 24.5 | > 50 |

| Methanol | 32.7 | > 50 |

| Isopropanol | 19.9 | 20 - 40 |

| Acetonitrile | 37.5 | 10 - 25 |

| DMSO | 46.7 | > 100 |

| PEG 400 | 12.5 | > 100 |

Factors Influencing the Solubility Profile

The solubility of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide is not a static value but is influenced by a confluence of factors related to both the solute and the solvent.

The Critical Role of pH

As a hydrobromide salt of a quinoline derivative, the pH of the aqueous medium is arguably the most significant factor governing its solubility.[2] The quinoline nitrogen is basic and will be protonated at acidic pH.

-

Acidic pH (below the pKa): The compound will exist predominantly in its protonated, cationic form. This ionized species will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.

-

Neutral to Basic pH (above the pKa): The compound will be deprotonated to its free base form. The free base is expected to be significantly less soluble in water due to its increased lipophilicity.

The Influence of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in solubility.

-

Protic Polar Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. The hydrobromide salt, with its potential for hydrogen bonding at the methoxy group and ionic interactions, is expected to have favorable interactions with these solvents.

-

Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. DMSO, with its high polarity and ability to disrupt crystal lattice forces, is often an excellent solvent for a wide range of organic compounds.

The Impact of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[5] However, this relationship should be determined experimentally for 4-Bromo-6-methoxy-2-propylquinoline hydrobromide.

Visualization of Experimental Workflow and Influencing Factors

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for thermodynamic solubility determination.

Caption: Factors influencing the solubility of the compound.

Conclusion: A Roadmap for Formulation Success

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide in polar solvents. While specific experimental data for this compound remains to be published, the principles and methodologies outlined here offer a robust roadmap for any researcher or drug development professional tasked with its characterization. A thorough understanding of its pH-dependent solubility, coupled with a systematic evaluation in various polar solvents, will provide the critical insights necessary for successful formulation development and, ultimately, for unlocking the therapeutic potential of this promising quinoline derivative.

References

-

PubChem. Quinoline hydrobromide. [Link]

-

Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing. [Link]

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

-

ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

-

Dehghani, Z., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(6), 484–496. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Matheson, L. E., & Hu, M. W. (1993). The development of a predictive method for the estimation of flux through polydimethylsiloxane membranes. IV. Application to a series of substituted quinolines. Pharmaceutical Research, 10(6), 839–842. [Link]

-

OEHHA. Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

IOSR Journal. Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of Sterically Hindered Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Steric Challenge

The quinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarials, antivirals, and kinase inhibitors. The functionalization of this privileged scaffold is paramount for developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] However, when the quinoline ring is substituted at positions that create significant steric bulk, such as the C8 position adjacent to the heterocyclic nitrogen, this powerful reaction can become sluggish, low-yielding, or fail entirely.

This guide provides a detailed examination of the mechanistic challenges posed by steric hindrance in the Suzuki-Miyaura coupling of quinoline derivatives and offers a comprehensive set of strategies and protocols to overcome them. By understanding the interplay between catalyst, ligand, base, and solvent, researchers can successfully synthesize even the most challenging sterically encumbered biaryl quinolines.

The Mechanistic Hurdle: Why Steric Hindrance Matters

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate sequence of steps within a palladium catalytic cycle.[1][3] Steric hindrance, particularly from substituents ortho to the coupling site (e.g., at C8 on a quinoline), can negatively impact two of the three key steps: oxidative addition and reductive elimination.

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (e.g., C-Br) of the quinoline.[3] A bulky substituent near the reaction site can physically block the approach of the palladium complex, slowing this initial, often rate-limiting, step.

-

Transmetalation: Following oxidative addition, the halide is replaced by the organic group from the boronic acid partner, a process facilitated by a base.[4] While less sensitive to substrate sterics, this step can be influenced by the bulk of the catalyst's ligands.

-

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. For this to occur, the two organic partners must be positioned cis to each other on the palladium center. Severe steric clash between a bulky quinoline and the other coupling partner can distort the geometry of the intermediate, raising the energy barrier for reductive elimination and promoting catalyst decomposition or undesired side reactions.

Strategic Component Selection for Overcoming Hindrance

Success in coupling sterically hindered quinolines lies in the rational selection of each reaction component to favor the productive catalytic cycle over off-cycle pathways.

The Palladium Precatalyst: Enabling Fast Activation

Modern palladium precatalysts are designed to be air-stable and rapidly generate the active, monoligated Pd(0) species in solution.[5] This rapid generation is crucial when dealing with challenging substrates, as it allows the catalytic cycle to begin before sensitive reagents, like some boronic acids, can decompose.[6][7]

-

Buchwald Precatalysts (e.g., G3, G4): These are often the first choice. They feature a palladacycle structure that reductively eliminates to quickly form the L-Pd(0) active species. Their reliability makes them a user-friendly and highly active option for difficult couplings.[8]

-

PEPPSI-type Precatalysts: These N-heterocyclic carbene (NHC) based precatalysts (e.g., PEPPSI-IPr) are also highly effective, particularly for aryl chlorides, and offer a robust alternative.[5]

The Ligand: The Key to Success

The ligand is arguably the most critical variable. For sterically demanding couplings, the ligand must be both electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step.[3]

Bulky biaryl phosphine ligands, developed extensively by the Buchwald group, are the state-of-the-art for these transformations.[9] The large steric footprint of the ligand forces the two coupling partners into proximity around the palladium center, promoting the bond-forming reductive elimination.

| Ligand | Structure Type | Key Features & Applications |

| XPhos | Biaryl Phosphine | Highly general and effective for a wide range of sterically hindered aryl chlorides and bromides. A go-to starting point.[9] |

| SPhos | Biaryl Phosphine | Often shows complementary reactivity to XPhos, particularly with heteroaryl halides.[9] |

| RuPhos | Biaryl Phosphine | Its structure can provide unique reactivity for particularly challenging N-heterocyclic substrates. |

| tBuXPhos | Biaryl Phosphine | The added bulk of the tert-butyl groups can be beneficial for extremely hindered couplings. |

| Indolyl/Indenyl Phosphines | - | Newer classes of ligands showing high efficiency for hindered couplings, offering high tunability of steric and electronic properties.[10][11] |

The Base: More Than a Proton Scavenger

The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] For hindered substrates, the choice of base can significantly impact reaction rates and yields.

-

Potassium Phosphate (K₃PO₄): A moderately strong, non-nucleophilic base that is often highly effective in these systems. It generally provides a good balance of reactivity and functional group tolerance.

-

Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a stronger base and can be effective when K₃PO₄ is insufficient. Potassium carbonate is a weaker base, sometimes used for more sensitive substrates.

-

Alkoxides (NaOtBu, KOtBu): Strong bases that can accelerate very difficult couplings but may not be compatible with base-sensitive functional groups (e.g., esters) on the coupling partners.

The strength of the base can influence the rate of transmetalation, with stronger bases often leading to faster reactions.[12][13]

The Solvent System: A Biphasic Approach

A mixture of an organic solvent and water is standard for Suzuki-Miyaura couplings. This biphasic system helps to dissolve the organic starting materials, the palladium complex, and the inorganic base.[14]

-

Aprotic Ethers (Dioxane, THF, 2-MeTHF): These are excellent choices for dissolving the aryl halide and catalyst. They are generally stable under the reaction conditions.

-

Aromatic Hydrocarbons (Toluene): Another common choice, particularly for higher-temperature reactions.

-

Water: Essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[14]

Vigorous stirring is critical in these biphasic systems to maximize the interface between the organic and aqueous phases, thereby facilitating the transfer of the activated boronate species.[14]

Validated Protocol: Coupling of 8-Bromo-2-methylquinoline with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a sterically hindered quinoline.

Reagents & Materials

| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |

| 8-Bromo-2-methylquinoline | 222.09 | 222 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 183 | 1.5 | 1.5 |

| XPhos Pd G3 | 863.61 | 34.5 | 0.04 | 0.04 (4 mol%) |

| K₃PO₄ (finely powdered) | 212.27 | 637 | 3.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Step-by-Step Procedure

-

Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-bromo-2-methylquinoline, phenylboronic acid, XPhos Pd G3 precatalyst, and finely powdered potassium phosphate.

-

Inerting: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water. The mixture will be a suspension.

-

Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. The color should darken, often to a dark brown or black.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the consumption of the 8-bromo-2-methylquinoline starting material. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the vial to room temperature. Add 10 mL of water and 15 mL of ethyl acetate. Stir for 5 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-8-phenylquinoline.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure). | Ensure rigorous inerting technique. Use fresh, high-quality precatalyst. |

| Insufficiently strong base or poor quality base. | Use a stronger base (e.g., Cs₂CO₃). Ensure the base is finely powdered and dry. | |

| Low reaction temperature. | Increase temperature in 10 °C increments (up to solvent boiling point). | |

| Protodeboronation of Boronic Acid | Boronic acid instability under reaction conditions. | Use a boronic ester (e.g., pinacol ester) for slow release. Ensure rapid catalyst activation with a good precatalyst. |

| Reaction is too slow. | Screen alternative ligands (e.g., SPhos, RuPhos) or a stronger base to increase the rate of coupling relative to decomposition. | |

| Formation of Homocoupled Byproducts | Oxygen present in the reaction mixture. | Improve degassing of solvents and inerting of the reaction vessel. |

| Catalyst decomposition. | Consider a different ligand/precatalyst combination that provides a more stable active species. |

Conclusion

The Suzuki-Miyaura coupling of sterically hindered quinoline derivatives, while challenging, is a highly achievable transformation with the correct strategic approach. The use of modern, bulky, and electron-rich biaryl phosphine ligands in combination with robust palladium precatalysts is essential for success. By carefully optimizing the choice of base and solvent system, researchers can efficiently overcome the steric barriers to unlock access to a wide array of novel, functionalized quinoline scaffolds for applications in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(15), 2795–2798. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT DSpace. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

-

SciSpace. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

Espinosa, M. R., Doppiu, A., & Hazari, N. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Retrieved from [Link]

-

ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

-

AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Fyfe, J. W. B., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

-

Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]

-

PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald Phosphine Ligands [sigmaaldrich.cn]

- 10. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]

- 11. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. aidic.it [aidic.it]

- 14. benchchem.com [benchchem.com]

Optimization of solvent systems for 4-Bromo-6-methoxy-2-propylquinoline reactions

Application Note: Optimization of Solvent Systems for 4-Bromo-6-methoxy-2-propylquinoline Reactions

Executive Summary

This guide details the optimization of solvent systems for the functionalization of 4-Bromo-6-methoxy-2-propylquinoline (BMQ-Pr) . As a lipophilic scaffold often utilized in the synthesis of antimalarial agents and GPCR ligands, BMQ-Pr presents unique solubility challenges due to the competing electronic effects of the electron-donating methoxy group (C6) and the lipophilic propyl chain (C2). This note provides protocols for maximizing yield in Nucleophilic Aromatic Substitution (

Physicochemical Profile & Solvent Logic

To optimize the reaction, one must first understand the substrate's interaction with the solvent matrix.

-

Lipophilicity (ClogP ~4.2): The propyl group at C2 significantly increases lipophilicity compared to methyl-substituted analogs. This renders the molecule highly soluble in non-polar aromatics (toluene) and chlorinated solvents (DCM), but poorly soluble in pure aqueous media.

-

Electronic Deactivation: The 6-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at the C4 position, thereby deactivating the C-Br bond toward nucleophilic attack.

-

Implication: Solvent choice must not only dissolve the substrate but also electronically activate the transition state or stabilize the intermediate Meisenheimer complex.

Solvent Selection Matrix

| Reaction Type | Traditional Solvent | Limitations | Optimized/Green Alternative | Mechanism of Enhancement |

| DMF / NMP | High boiling point, toxicity (reprotoxic), difficult workup. | n-Butanol or DMSO/Water | n-BuOH allows high temp reflux; Proticity assists leaving group departure (H-bonding to Br). | |

| Pd-Coupling (Suzuki) | 1,4-Dioxane | Peroxide formation, Carcinogenic (Class 1). | 2-MeTHF or Toluene/Water | 2-MeTHF offers higher reaction temps than THF and cleaner phase separation. |

| Pd-Coupling (Buchwald) | Toluene | Flammability, poor solubility of polar bases. | t-Amyl Alcohol (t-AmOH) | Solubilizes bases ( |

Detailed Protocols

Protocol A: High-Efficiency Amination (Green Solvent System)

Targeting the displacement of the C4-Bromine with primary/secondary amines.

Rationale: While DMF is standard, it is difficult to remove. We utilize n-Butanol , which allows for high thermal activation (

Materials:

-

Substrate: 4-Bromo-6-methoxy-2-propylquinoline (1.0 equiv)

-

Nucleophile: Cyclic amine (e.g., Morpholine, 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: n-Butanol (anhydrous)[1]

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, dissolve BMQ-Pr (1.0 mmol, 280 mg) in n-Butanol (3.0 mL).

-

Add Reagents: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

-

Note: If using a salt form of the amine (e.g., HCl salt), increase DIPEA to 3.0 equiv.

-

-

Thermal Activation: Seal the vessel and heat to 110°C for 12–16 hours.

-

Process Check: Monitor by HPLC/TLC. The lipophilic propyl group causes the product to streak on silica; use 5% MeOH/DCM with 1%

for TLC visualization.

-

-

Workup (Self-Validating): Cool to room temperature. The product often precipitates upon cooling in alcoholic solvents.

-

If solid: Filter and wash with cold hexanes.

-

If solution: Evaporate n-Butanol (azeotrope with water if necessary) or partition between EtOAc and Water.

-

-

Purification: Recrystallization from EtOH/Water (9:1) is preferred over column chromatography for this scaffold.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling (Biphasic System)

Targeting C-C bond formation at C4.

Rationale: The propyl group ensures high solubility in toluene. However, boronic acids require water for base solubility. A Toluene:Water (4:1) system minimizes de-halogenation side reactions common in pure alcoholic solvents.

Materials:

-

Substrate: BMQ-Pr (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(3 mol%) - Robust against air/moisture. -

Base:

(3.0 equiv) -

Solvent: Toluene and Degassed Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Sparge the Toluene and Water streams with Nitrogen for 15 minutes prior to use. Oxygen inhibition is the primary failure mode for this electron-rich quinoline.

-

Solubilization: Dissolve BMQ-Pr and Boronic Acid in Toluene.

-

Activation: Add the catalyst and the aqueous solution of

. -

Reaction: Heat vigorously at 90°C for 4–6 hours. Vigorous stirring (>800 RPM) is critical to increase the interfacial surface area between the organic (substrate) and aqueous (base) phases.

-

Separation: Cool to RT. Separate phases. Extract aqueous layer with Toluene (2x).

-

Scavenging: Treat combined organic layers with a silica-thiol scavenger (SiliaMetS® Thiol) for 30 mins to remove residual Palladium. Filter and concentrate.

Visualization of Experimental Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the chemist through the solvent selection process based on the specific reaction pathway and green chemistry requirements.

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and reagent properties.

Figure 2: Mechanistic Impact of Solvent on

This diagram illustrates how polar protic solvents (like n-Butanol) assist in the leaving group departure, a critical step for the electron-rich 6-methoxyquinoline scaffold.

Caption: Mechanistic visualization of solvent-assisted transition state stabilization in nucleophilic aromatic substitution.

References

-

Green Synthesis of Quinoline Derivatives. BenchChem Application Notes. (2025).[2][3][4] Overview of sustainable solvent usage in heterocyclic synthesis.

-

Buchwald-Hartwig Amination: A Review. Wikipedia/Primary Literature Summary. General mechanistic insights on solvent effects in Pd-catalysis.

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination. Purdue University Thesis (2024). Detailed solvent screening data (HTE) for aryl halide aminations.

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines. Journal of Medicinal Chemistry / NIH (2013). Specific synthesis and solubility data for 6-methoxy-2-substituted quinolines.

-

Aromatic Nucleophilic Substitution Protocols. Fisher Scientific. Standard protocols for SNAr reactions including solvent recommendations.[5]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lab Reporter [fishersci.co.uk]

Handling and storage best practices for hygroscopic quinoline hydrobromides

Application Note: Handling, Storage, and Stabilization of Hygroscopic Quinoline Hydrobromides

Abstract

Quinoline hydrobromide (HBr) salts are critical intermediates and active pharmaceutical ingredients (APIs) in drug discovery, particularly for antimalarial and anticancer therapeutics. However, their pronounced hygroscopicity and susceptibility to photo-oxidation present significant challenges. Uncontrolled moisture absorption leads to deliquescence, stoichiometric errors in reaction planning, and hydrolytic degradation. This guide provides a validated, step-by-step protocol for the storage, handling, and solubilization of these sensitive compounds to ensure data integrity and experimental reproducibility.

Material Characterization & The Hygroscopic Challenge

The Mechanism of Instability

Quinoline HBr salts possess a "dual-threat" instability profile. The protonated nitrogen in the quinoline ring forms a strong ionic lattice with the bromide ion, which is inherently hygroscopic.

-

Hygroscopicity: The lattice energy of the HBr salt often allows for the rapid incorporation of atmospheric water molecules, forming non-stoichiometric hydrates. This alters the molecular weight (MW) effectively, leading to under-dosing in molar calculations.

-

Photo-Oxidation: The quinoline moiety is electron-rich and susceptible to oxidation, a process catalyzed by light and moisture. This results in the formation of N-oxides and ring-opening degradation products, visually indicated by a color shift from off-white to yellow/brown.

DOT Visualization: Degradation Cascade

The following diagram illustrates the pathway from stable salt to degraded product, highlighting the critical intervention points.

Figure 1: The degradation cascade of Quinoline HBr salts triggered by moisture and light.

Storage Best Practices: The "Double-Barrier" System

To maintain purity, a passive storage system is insufficient. A Double-Barrier Active Storage system is required.

| Parameter | Recommendation | Scientific Rationale |

| Primary Container | Amber Glass Vial with PTFE-lined Cap | Amber glass blocks UV light; PTFE prevents chemical leaching and ensures a gas-tight seal better than polyethylene. |

| Secondary Containment | Vacuum Desiccator or Mylar Bag | Creates a micro-environment with <10% Relative Humidity (RH). |

| Desiccant | P2O5 (Phosphorous Pentoxide) or Molecular Sieves (4Å) | Silica gel is often too weak for HBr salts. P2O5 provides aggressive drying for long-term storage. |

| Temperature | -20°C (Long-term) / 4°C (Working) | Low temperature slows oxidation kinetics. Crucial: Must equilibrate to RT before opening to prevent condensation. |

| Headspace Gas | Argon (Ar) | Argon is heavier than air and blankets the solid, unlike Nitrogen which can mix more easily if the seal is imperfect. |

Validated Handling & Weighing Protocols

Accurate weighing of hygroscopic solids is the most common source of experimental error. The standard "tare and scoop" method is prohibited for Quinoline HBr as the mass increases during the weighing process.

Protocol A: The Subtractive Weighing Method (Recommended)

Use this method for dispensing solids on an open bench.

-

Equilibration: Remove the sample vial from the fridge/freezer and allow it to warm to room temperature (approx. 30-45 mins) inside a desiccator. Do not open until ambient temperature is reached to prevent condensation.

-

Preparation: Place the sealed source vial containing the Quinoline HBr onto the analytical balance. Tare the balance (Reading = 0.0000 g).

-

Dispensing:

-

Remove the vial from the balance.

-

Quickly open, remove an aliquot using a clean, anti-static spatula, and place it into your reaction vessel.

-

Immediately recap the source vial.

-

-

Measurement: Place the sealed source vial back on the balance.

-

Calculation: The negative value displayed is the exact mass of the sample transferred.

-

Why this works: You are measuring the mass loss from the protected environment, rather than trying to measure a gaining mass on an exposed weigh boat.

-

Protocol B: Solution-Based Transfer (High Precision)

Use this for high-throughput screening or when <5 mg precision is needed.

-

Dissolve the entire bulk quantity of Quinoline HBr in an anhydrous solvent (e.g., DMSO or Methanol) to create a stock solution of known concentration (e.g., 100 mM).

-

Store aliquots of this stock solution at -20°C.

-

Validation: Verify the concentration of the stock solution using UV-Vis or HPLC immediately after preparation.

-

Note: HBr salts in solution are acidic. Ensure your solvent system is compatible (avoid acid-sensitive solvents like vinyl ethers).

Quality Control & Troubleshooting

Before committing the material to a critical, expensive step (e.g., late-stage coupling or biological assay), validate its integrity.

Water Content Determination (Karl Fischer)

Do not rely on TGA (Thermogravimetric Analysis) alone, as HBr can volatilize at high temperatures, mimicking water loss.

-

Method: Volumetric or Coulometric Karl Fischer (KF) Titration.

-

Solvent: Methanol/Formamide (1:1) is often required to fully dissolve quinoline salts for accurate moisture release.

-

Acceptance Criteria: < 1.0% w/w water for anhydrous forms.

Re-Drying Protocol

If the material has absorbed moisture (clumping observed):

-

Equipment: Vacuum Drying Pistol (Abderhalden) or Vacuum Oven.

-

Conditions: 40-50°C under high vacuum (< 1 mbar) for 12-24 hours.

-

Desiccant: P2O5 in the drying trap.

-

Caution: Do not exceed 60°C; HBr salts can discolor or sublime under high heat/vacuum stress.

Workflow Diagram: Handling & QC

Figure 2: Decision tree for handling and qualifying hygroscopic quinoline salts.

References

-

United States Pharmacopeia (USP). General Chapter <41> Balances and <1251> Weighing on an Analytical Balance.[1] USP-NF. (Standardizes weighing accuracy and environmental controls).[1]

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt selection and hygroscopicity management in scale-up).

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on physicochemical properties of HBr vs. HCl salts).

-

Sigma-Aldrich (Merck). Quinoline Product Specification & Safety Data Sheet (SDS). (Verifies light sensitivity and hygroscopic nature).

-

Cheng, Y., et al. (2014). "Controlling the chemical stability of a moisture-sensitive drug product." International Journal of Pharmaceutics, 477(1-2), 546-552. (Case study on moisture-induced degradation mechanisms).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of quinoline hydrobromide in non-polar solvents

Subject: Troubleshooting Solubility Profiles of Quinoline Hydrobromide (CAS: 530-64-3) in Non-Polar Media Ticket ID: SOL-QHB-530 Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Chemical Reality Check

The Core Conflict: You are attempting to dissolve Quinoline Hydrobromide (Quinoline HBr) —an ionic salt lattice—into a non-polar solvent (e.g., Hexane, Toluene, Diethyl Ether).

The Thermodynamic Barrier: This is a classic "Lattice Energy vs. Solvation Energy" conflict. Quinoline HBr is held together by strong electrostatic forces (ionic bonds). Non-polar solvents rely on weak London Dispersion Forces. These solvents lack the dipole moment required to overcome the lattice energy of the salt crystal. Direct dissolution will fail without system modification.[1]

To proceed, you must choose one of two paths based on your downstream application:

-

Path A (Reaction Compatibility): You need the quinoline moiety in solution, but the salt form is not strictly required. -> Strategy: Free-Basing.

-

Path B (Strict Salt Requirement): You must maintain the HBr salt form for a specific reaction mechanism. -> Strategy: Phase Transfer Catalysis (PTC) or Ion-Pairing.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your constraint using the logic flow below.

Figure 1: Strategic decision tree for solubilization based on experimental constraints.

Technical Protocols

Protocol A: The "Free-Base" Switch (Recommended)

Objective: Convert ionic Quinoline HBr (solid) into neutral Quinoline (liquid oil), which is fully miscible with Toluene, Hexane, and Ethers.

Mechanism: Deprotonation disrupts the crystal lattice, eliminating the ionic charge that repels non-polar solvents.

Step-by-Step Workflow:

-

Dissolution: Dissolve the Quinoline HBr salt in a minimum volume of Water (or 1M HCl if the salt is stubborn).

-

Neutralization: Slowly add 2M NaOH or Saturated

solution while stirring.-

Observation: The solution will turn cloudy/milky as the neutral quinoline "oils out" of the water.

-

Target: pH > 10.

-

-

Extraction: Add your target non-polar solvent (e.g., Toluene).

-

Separation: Shake in a separatory funnel. The Quinoline will migrate into the top organic layer.

-

Drying: Collect the organic layer and dry over anhydrous

. -

Result: You now have Quinoline dissolved in Toluene.

Critical Note: If your downstream reaction requires the HBr, you can re-introduce it later by bubbling anhydrous HBr gas into the non-polar solution, causing the salt to precipitate in situ as a fine, reactive powder.

Protocol B: Phase Transfer Catalysis (PTC)

Objective: Force the Quinoline HBr salt to react in a non-polar environment without destroying the salt form.

Mechanism: A quaternary ammonium salt (the catalyst) forms a lipophilic ion pair with the Quinoline cation or its counter-ion, "shuttling" it into the non-polar phase.

Reagents:

-

Solvent: Toluene or Benzene (Hexane is often too non-polar even for PTC).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).

Workflow:

-

Suspend Quinoline HBr in Toluene.

-

Add 5 mol% TBAB .

-

Add a small volume of 50% NaOH (if performing alkylation) or simply heat if using the salt directly.

-

Agitation: High-shear stirring is mandatory. The reaction occurs at the interface of the solid/liquid or liquid/liquid boundary.

Visualizing the Mechanism:

Figure 2: The Phase Transfer Catalyst acts as a lipophilic ferry, moving the polar species into the non-polar reservoir.

Comparative Solubility Data

The following table illustrates the solubility shift achieved by different modifications.

| Solvent System | Modification | Solubility Status | Primary Interaction |

| Pure Toluene | None | Insoluble (< 0.1 mg/mL) | Dispersion (Weak) |

| Pure Hexane | None | Insoluble | Dispersion (Weak) |

| Toluene | Free-Basing (Protocol A) | Miscible (High) | Pi-Pi Stacking / Dispersion |

| Toluene | 5% Methanol (Co-solvent) | Sparingly Soluble | Dipole-Dipole |

| Toluene | TBAB (PTC Protocol) | Pseudo-Soluble (Emulsion) | Ion-Pairing |

| Dichloromethane | None | Moderately Soluble | Dipole-Dipole |

Troubleshooting & FAQ

Q1: The solution turned cloudy and separated into two layers after I added the base. What happened?

-

Diagnosis: This is "Oiling Out."[1] You successfully converted the salt to the free base (Protocol A). The "oil" is the neutral Quinoline.

-

Fix: Add your non-polar solvent (Toluene/Ether) and extract. The oil will dissolve instantly into the organic layer.

Q2: I am using PTC, but the reaction rate is still near zero.

-

Diagnosis: Poor interfacial surface area.[1]

-

Fix: PTC is kinetics-limited by the surface area between phases. Increase stirring speed (RPM) significantly or use ultrasonication to create a finer emulsion.

Q3: Can I use Ethanol as a co-solvent?

-

Diagnosis: Yes, but with caveats.

-

Fix: Ethanol is polar protic.[1][2] While it dissolves the salt, it may interfere with organometallic reagents (like Grignards) or act as a nucleophile. If your reaction is sensitive to protons, use a polar aprotic co-solvent like minimal DMF or DMSO, though these are hard to remove later.

Q4: Why not just heat the Toluene to reflux?

-

Diagnosis: Thermodynamics.

-

Fix: Heating increases solubility slightly, but Quinoline HBr has a high melting point (~210°C). Toluene boils at 110°C. You will not melt the lattice, and the solubility gain will be negligible compared to the energy cost.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine salt free-basing and extraction).

-

Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Mechanistic grounding for Protocol B).

-

PubChem. (2024).[3][4] Quinoline Hydrobromide Compound Summary (CID 12202078).[3] National Library of Medicine. (Physical property verification). [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for solvent incompatibility).

Sources

Minimizing debromination side-reactions in 4-bromo-quinoline coupling

A Guide to Minimizing Debromination Side-Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-quinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize unwanted debromination side-reactions in your palladium-catalyzed cross-coupling experiments. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding debromination in the context of 4-bromo-quinoline coupling reactions.

Q1: What is debromination and why is it a significant problem with 4-bromo-quinoline?

A: Debromination, also known as hydrodehalogenation, is a common side-reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your 4-bromo-quinoline is replaced by a hydrogen atom, leading to the formation of quinoline as a significant byproduct.[1] This side-reaction is problematic for several reasons: it reduces the yield of your desired coupled product, complicates the purification process due to similar polarities of the product and byproduct, and consumes expensive reagents. The electron-rich nature of the quinoline ring can make it susceptible to this unwanted reaction.

Q2: What are the primary factors that influence the extent of debromination?

A: Several key experimental parameters can significantly impact the amount of debromination observed:

-

Reaction Temperature: Higher temperatures generally accelerate the rate of debromination.[1][2]

-

Choice of Base: The strength and type of base used are critical. Strong bases can sometimes promote debromination.[1]

-

Palladium Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands coordinated to the palladium center play a crucial role in dictating the reaction pathway.[1][3]

-

Solvent: The polarity and protic nature of the solvent can influence the reaction mechanism and the availability of proton sources for debromination.[1]

-

Presence of Hydride Sources: Impurities or reaction components that can act as hydride donors can lead to reductive debromination.[1][3]

Q3: How does the mechanism of debromination compete with the desired coupling reaction?

A: In a typical palladium-catalyzed cross-coupling cycle (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the desired pathway involves oxidative addition of the 4-bromo-quinoline to the Pd(0) catalyst, followed by transmetalation with the coupling partner, and finally reductive elimination to form the product and regenerate the catalyst.[4][5][6] The competing debromination pathway diverges after the oxidative addition step. Instead of transmetalation, a palladium-hydride species can be formed, which then undergoes reductive elimination with the quinoline moiety to yield the debrominated quinoline and regenerate the Pd(0) catalyst.[3] The formation of this palladium-hydride can be promoted by certain bases, solvents, or impurities.

Troubleshooting Guide: Minimizing Debromination

This guide provides a systematic approach to troubleshoot and minimize debromination in your 4-bromo-quinoline coupling reactions.

Issue 1: Significant formation of quinoline byproduct in a Suzuki-Miyaura coupling reaction.

-

Underlying Cause and Explanation: In Suzuki-Miyaura reactions, the choice of base and temperature are often the primary culprits for debromination.[1] A strong base can promote the formation of palladium-hydride species, and high temperatures can favor the debromination pathway.[1][2] The presence of water, while often necessary for the transmetalation step, can also be a proton source if not carefully controlled.[7]

-

Troubleshooting Workflow:

-

Detailed Steps & Recommendations:

-

Optimize Reaction Temperature: High temperatures can promote hydrodehalogenation. [1]Attempt the reaction at a lower temperature (e.g., 50-80 °C) to see if the amount of the debrominated byproduct is reduced. [1] 2. Screen Different Bases: The choice of base is critical. Weaker bases are often preferred to minimize debromination. [1]

Base Type Examples Recommendation Strong Bases NaOH, KOH, NaOtBu Avoid if possible, as they can promote side reactions. [1] Carbonate Bases K₂CO₃, Cs₂CO₃ Good starting point; generally milder and effective. [1] | Phosphate Bases | K₃PO₄ | Try if carbonates are not optimal; can be effective in specific systems. [1]|

-

Evaluate Palladium Catalyst and Ligand: The ligand on the palladium catalyst significantly influences the outcome. [3]

Ligand Type Recommendation Electron-rich, bulky phosphines Use with caution, as they can promote reductive elimination leading to debromination. [1] | Less electron-donating phosphines | Often a better choice as they can disfavor the hydrodehalogenation pathway. |

Consider screening ligands such as PPh₃, or bidentate ligands like dppf.

-

Consider Solvent Effects: The reaction medium can play a role in the debromination pathway. [1]Aprotic solvents are generally preferred to minimize potential proton sources. [1]Carefully control the amount of water in solvent mixtures like dioxane/water. [7] 5. Check Boronic Acid/Ester Quality: Protodeboronation of the boronic acid or ester can be a competing side reaction, especially at higher temperatures or with certain bases. [8]Ensure the quality of your boronic acid reagent.

-

Issue 2: Debromination observed during a Buchwald-Hartwig amination.

-

Underlying Cause and Explanation: In Buchwald-Hartwig amination, the strong bases often required (e.g., NaOtBu, LiHMDS) can be a major contributor to debromination. The mechanism can involve a β-hydride elimination from the palladium-amido intermediate, leading to the formation of a palladium-hydride species that causes debromination.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing debromination in Buchwald-Hartwig amination.

-

Detailed Steps & Recommendations:

-

Screen Weaker Bases: While strong bases are common, consider screening weaker inorganic bases like K₂CO₃ or K₃PO₄, which may be sufficient for your substrate and can reduce debromination.

-

Optimize the Ligand: The choice of ligand is crucial for the success of Buchwald-Hartwig reactions. [9]Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often used. However, their properties can also influence side reactions. A ligand screen may be necessary to find the optimal balance between reactivity and selectivity.

-

Lower the Reaction Temperature: As with other coupling reactions, lower temperatures can disfavor the debromination pathway. [1] 4. Check Amine Stoichiometry: Using a large excess of the amine coupling partner is generally not necessary and can sometimes contribute to side reactions. Try using 1.1-1.5 equivalents of the amine.

-

Issue 3: Debromination during a Sonogashira coupling.

-

Underlying Cause and Explanation: Sonogashira couplings are often run under mild conditions, but debromination can still occur. [10]The amine base (e.g., triethylamine, diisopropylamine) used in the reaction can be a source of hydride for the reductive debromination pathway. [3]The copper co-catalyst can also play a role in side reactions.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing debromination in Sonogashira coupling.

-

Detailed Steps & Recommendations:

-

Modify Base Conditions: Instead of a large excess of an amine base, consider using a stoichiometric amount of a non-coordinating inorganic base like K₂CO₃ in combination with an amine salt.

-

Consider Copper-Free Sonogashira Conditions: Copper can sometimes facilitate side reactions. There are numerous copper-free Sonogashira protocols available that may reduce debromination. [11] 3. Screen Phosphine Ligands: The choice of phosphine ligand can influence the stability of the palladium catalyst and suppress side reactions. Ligands like PPh₃ or more electron-rich phosphines can be screened.

-

Adjust the Temperature: While many Sonogashira reactions are run at room temperature, for less reactive substrates, gentle heating may be required. [10]However, if debromination is an issue, try to keep the temperature as low as possible.

-

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-quinoline with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-bromo-quinoline with an arylboronic acid, aiming to minimize the formation of the debrominated byproduct.

-

Materials:

-

4-bromo-quinoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1)

-

Nitrogen or Argon gas

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-quinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the anhydrous 1,4-dioxane and water via syringe.

-

Stir the reaction mixture at a controlled temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS. [12] 4. Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [1] 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1] 7. Purify the crude product by column chromatography.

-

Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct. [1]

-

References

- BenchChem Technical Support Team. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.

- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and....

- Reddit. (2025, October 12).

- Wikipedia. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.

- ACS Publications. (2008, September 23).

- Organic Chemistry Portal. (n.d.).

- PMC. (n.d.).

- PMC. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.

- RSC Publishing. (2020, September 9). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.

- ResearchGate. (n.d.).

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- PMC. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

- Chemistry LibreTexts. (2023, June 30).

- ResearchGate. (2025, August 7).

- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- MDPI. (2020, November 24). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.

- ResearchGate. (2025, August 10). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.

- Chemistry LibreTexts. (2023, August 2). 2.

- VerGo Pharma Research. (n.d.).

- PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- PMC. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.

- ScienceDirect. (n.d.).

- ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.

- Beilstein Journal of Organic Chemistry. (2018, May 4).

- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.

- HAL Open Science. (n.d.).

- ResearchGate. (2017, March 3).

- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Reddit. (2016, July 20). What do ligands actually do in a metal catalyzed coupling reaction?. r/chemistry.

- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2....

- ACS Publications. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry.

- ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

- Vici Health Sciences. (2024, November 27). Obstacles in Drug Development and How to Overcome Them.

- Lab Manager. (2022, October 21). Overcoming Key Challenges in Drug Discovery.

- PMC. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nobelprize.org [nobelprize.org]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Guide: Removal of Hydrobromide Salts from Quinoline Intermediates

Executive Summary & Scope

The Issue: Quinoline intermediates synthesized via bromination, Skraup, or Friedländer reactions often isolate as hydrobromide (HBr) salts. These salts are frequently hygroscopic, corrosive, and prone to forming intractable "oils" or stable emulsions during aqueous work-up. Failure to fully neutralize (free-base) these salts leads to yield loss (water solubility), catalytic poisoning in downstream cross-couplings (e.g., Suzuki-Miyaura), and degradation of acid-sensitive functionalities.

The Solution: This guide provides three thermodynamically validated protocols for HBr removal, selected based on the scale and physicochemical properties of your specific quinoline derivative.

The Chemistry of the Problem (Mechanistic Insight)

To troubleshoot effectively, one must understand the thermodynamics of the deprotonation.

-

Acidity Constants: The pyridinic nitrogen in quinoline has a pKₐ of approximately 4.9 (conjugate acid).

-

The Challenge: HBr is a strong acid (pKₐ ≈ -9). In the salt form (Quinoline·HBr), the proton is tightly bound relative to neutral water.

-

The Fix: You need a base with a pKₐ significantly higher than 4.9 to drive the equilibrium to the right.

-

Sodium Bicarbonate (pKₐ 10.3): Sufficient, mild, generates CO₂ (foaming risk).

-

Sodium Hydroxide (pKₐ 15.7): Highly effective, but risks hydrolysis of esters/nitriles on the quinoline ring.

-

Triethylamine (pKₐ 10.75): Useful for non-aqueous work-ups.

-

Key Takeaway: If your aqueous layer pH is < 7, your quinoline is likely still protonated and trapping itself in the water layer, leading to massive yield loss.

Decision Matrix: Selecting Your Protocol

The following diagram illustrates the logical flow for selecting the correct work-up method based on your intermediate's properties.

Figure 1: Decision tree for selecting the optimal HBr removal protocol based on solubility and scale.

Standard Operating Procedures (SOPs)

Method A: Biphasic Neutralization (The Industry Standard)

Best for: Lipophilic quinolines, scale >1g, robust functional groups.

Reagents: DCM or Ethyl Acetate, 1M NaOH or Sat. Na₂CO₃.

-

Dissolution: Dissolve the crude HBr salt in the minimum amount of water. If the salt is oily/sticky, add a small amount of MeOH to assist dissolution.

-

The pH Swing:

-

Cool the solution to 0–5°C (neutralization is exothermic).

-

Slowly add 1M NaOH (or Sat. Na₂CO₃ for sensitive substrates) while monitoring pH.

-

Target: Adjust pH to 9–10 . (Going to pH 14 is unnecessary and risks side reactions).

-

-

Extraction:

-

Add the organic solvent (DCM is preferred for quinolines due to high solubility).

-

Crucial Step: Check the aqueous layer pH after mixing. The salt cleavage can release acid, lowering pH back below 5. Readjust to pH >9 if necessary.

-

-

Phase Separation: Separate layers. Extract aqueous layer 2x more.[1]

-

Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: Non-Aqueous "Crash Out"

Best for: Water-soluble quinolines, polar side chains, or when avoiding aqueous waste.

Reagents: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Toluene or MTBE.

-

Suspension: Suspend the crude Quinoline·HBr salt in Toluene or MTBE (approx 10 mL/g). The salt will likely not dissolve.[2]

-

Free-Basing: Add 1.2 equivalents of TEA dropwise.

-

Digestion: Stir vigorously for 30–60 minutes. You should observe a change in the solid's appearance (crystalline TEA·HBr is usually white and finer than the crude sticky salt).

-

Filtration: Filter off the solid TEA·HBr precipitate.

-

Isolation: Concentrate the filtrate to obtain the free-based quinoline.

Method C: Solid Phase Scavenging

Best for: High-throughput screening, small scale (<100mg), or acid-sensitive protecting groups (Boc, TBS).

Reagents: Basic Alumina or Carbonate-functionalized Resin (e.g., MP-Carbonate).

-

Dissolution: Dissolve crude mixture in DCM or MeOH.

-

Scavenging: Add 3–4 equivalents (by mass capacity) of Basic Alumina or MP-Carbonate resin.

-

Agitation: Shake/stir gently for 1 hour.

-

Filtration: Filter through a fritted disc. The HBr stays bound to the solid support.

-

Yield: Evaporate solvent. This method typically yields very high purity but is expensive for large scales.

Troubleshooting Guide (FAQs)

Issue 1: The "Dreaded" Emulsion

Symptom: After adding base and solvent, the separatory funnel contains a single, milky layer that won't separate. Cause: Quinolines are amphiphilic. At high pH, side-product polymers (common in Skraup synthesis) act as surfactants. Fix:

-

Filtration: Pass the entire emulsion through a pad of Celite . This removes the fine particulate matter stabilizing the emulsion.

-

Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous layer, forcing the organic quinoline out.

-

The "Wait and Heat" (Last Resort): If thermally stable, gently warm the emulsion with a heat gun (to ~40°C) to reduce viscosity, then let stand.

Issue 2: Product "Disappears" into Aqueous Layer

Symptom: TLC shows product in the organic layer, but gravimetric yield is <20%. Cause: The pH was not high enough. Fix:

-

Check the pH of the aqueous discharge. If it is < 6, your product re-protonated and went down the drain.

-

Action: Take the aqueous waste, basify to pH 12, and re-extract with DCM.

Issue 3: Oiling Out During Neutralization

Symptom: Upon adding base to the aqueous salt solution, the product forms a sticky gum on the flask walls/stir bar instead of a precipitate. Cause: The free base has a melting point near room temperature or is super-saturated. Fix:

-

Add a "seed" solvent. Add a small volume of the extraction solvent (e.g., 10% volume of DCM) before adding the base. This keeps the free base in solution as it forms, preventing the "gum" formation.

Comparative Data: Solvent Efficacy

| Solvent | Solubility of Quinoline Free Base | Solubility of Quinoline·HBr | Emulsion Risk | Recommended For |

| DCM | High | Low | Moderate | General Work-up |

| Ethyl Acetate | Moderate | Very Low | Low | Cleaner separation |

| Toluene | High | Insoluble | Low | Method B (Non-aqueous) |

| Water | Low (<0.7%) | High | N/A | Aqueous Phase |

References

-

pKa and Physical Properties: Journal of Drug Delivery and Therapeutics. "The Chemical and Pharmacological Advancements of Quinoline." (2022). Confirms pKa ~4.[6]85.

-

General Work-up Protocols: Organic Syntheses, Coll. Vol. 1, p. 478 (1941). "Quinoline synthesis and steam distillation work-up."

-

Amine Salt Breaking: University of Rochester, Dept. of Chemistry. "Workup for Removing Amines and Salts."[1]

-

Emulsion Management: Organic Process Research & Development. "Practical Guides for Process Development." (General principles applied from ACS OPRD literature).

Sources

- 1. rtong.people.ust.hk [rtong.people.ust.hk]

- 2. uop.edu.pk [uop.edu.pk]

- 3. youtube.com [youtube.com]

- 4. Sciencemadness Discussion Board - quinoline - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ijfmr.com [ijfmr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mVOC 4.0 [bioinformatics.charite.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

Technical Support Center: Substitution Reactions at Sterically Hindered Centers

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with substitution reactions involving the sterically demanding 2-propyl (isopropyl) group. The secondary nature of this substrate often leads to a delicate balance between substitution and elimination pathways. This resource provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and achieve your desired synthetic outcomes.

FAQ 1: My Sₙ2 reaction on a 2-propyl substrate is slow, giving low yields and significant elimination byproducts. What's happening and how can I improve it?

Answer:

This is a classic and frequently encountered challenge. The core issue is the inherent steric hindrance of the 2-propyl group.[1] An Sₙ2 reaction requires the nucleophile to perform a "backside attack" on the electrophilic carbon. The two methyl groups of the isopropyl moiety physically obstruct this approach, dramatically slowing the reaction rate compared to a primary carbon center.[2][3][4] This sluggish Sₙ2 pathway allows the competing E2 elimination reaction, which is also promoted by strong nucleophiles (that are often also strong bases), to become a major pathway.

Troubleshooting Strategies:

-

Optimize Your Solvent System: The solvent plays a critical role in mediating the reactivity of the nucleophile.[5]

-

The Problem with Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) can form a "solvent cage" around the nucleophile via hydrogen bonding.[6][7] This stabilizes the nucleophile, making it less reactive and less able to overcome the high activation energy of attacking the hindered 2-propyl center.[8]

-

The Solution - Polar Aprotic Solvents: Switch to a polar aprotic solvent such as DMSO , DMF , or acetone .[9] These solvents dissolve the ionic nucleophile but only solvate the cation, leaving the anionic nucleophile "naked" and highly reactive.[10][11] This increased nucleophilicity provides a significant rate enhancement for the Sₙ2 pathway.

-

-

Re-evaluate Your Nucleophile: The choice of nucleophile is a trade-off between reactivity and basicity.

-

High Basicity Problem: Highly basic nucleophiles (e.g., hydroxide, alkoxides) are very effective at abstracting a beta-proton, strongly favoring the E2 pathway.[12]

-

Solution - "Softer" Nucleophiles: Employ nucleophiles that are strong but have lower basicity. Good examples include azide (N₃⁻), cyanide (CN⁻), thiols (RS⁻), or halides like iodide (I⁻).[12] Iodide is an excellent nucleophile for Sₙ2 reactions due to its large size, high polarizability, and weak solvation by protic solvents.[6]

-

-

Ensure a High-Quality Leaving Group: A good leaving group is essential for any substitution reaction. It must be able to stabilize the negative charge as it departs. For substrates other than alkyl halides, this often requires activation. Hydroxyl groups (-OH) are poor leaving groups and must be converted to something better, such as a sulfonate ester (tosylate, mesylate, or triflate), before reaction.[13]

Data Summary: Impact of Solvent on Sₙ2 Reaction Rate

| Substrate | Nucleophile | Solvent | Relative Rate | Primary Pathway |

| 2-Bromopropane | NaN₃ | Methanol (Protic) | 1 | Sₙ2 / E2 Mixture |

| 2-Bromopropane | NaN₃ | DMSO (Aprotic) | ~1300 | Sₙ2 Favored |

Data is illustrative of the general principle of solvent effects on Sₙ2 reactions.

Visualization: Steric Hindrance in Sₙ2 Attack

Caption: Steric hindrance from methyl groups on a 2-propyl center physically blocking the required backside attack of the nucleophile in an Sₙ2 reaction.

FAQ 2: I'm trying to replace the hydroxyl group on an alcohol containing a 2-propyl moiety, but I only get elimination products. How can I promote substitution?

Answer: